2-Amino-3-cyanophenylboronicacid
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Overview
Description
2-Amino-3-cyanophenylboronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. Boronic acids are known for their unique chemical properties and are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-cyanophenylboronic acid typically involves the reaction of 2-amino-3-cyanophenylboronic ester with a suitable boron source under controlled conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods: Industrial production of 2-amino-3-cyanophenylboronic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-cyanophenylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Amines.
Substitution: Biaryl compounds.
Scientific Research Applications
2-Amino-3-cyanophenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-amino-3-cyanophenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The compound’s ability to participate in Suzuki-Miyaura coupling reactions also makes it valuable in the synthesis of complex organic molecules .
Comparison with Similar Compounds
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- Phenylboronic acid
Comparison: 2-Amino-3-cyanophenylboronic acid is unique due to the presence of both an amino group and a nitrile group on the phenyl ring. This combination of functional groups provides distinct reactivity and makes it a versatile building block in organic synthesis. In contrast, other similar compounds like phenylboronic acid lack these additional functional groups and therefore have different reactivity and applications .
Properties
Molecular Formula |
C7H7BN2O2 |
---|---|
Molecular Weight |
161.96 g/mol |
IUPAC Name |
(2-amino-3-cyanophenyl)boronic acid |
InChI |
InChI=1S/C7H7BN2O2/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-3,11-12H,10H2 |
InChI Key |
HCBQCTAFMHAHIT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=CC=C1)C#N)N)(O)O |
Origin of Product |
United States |
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